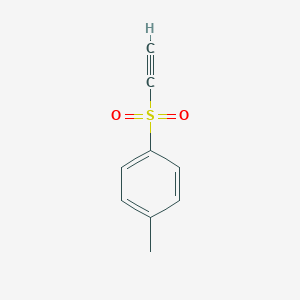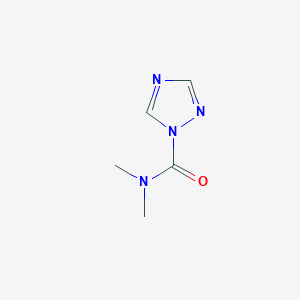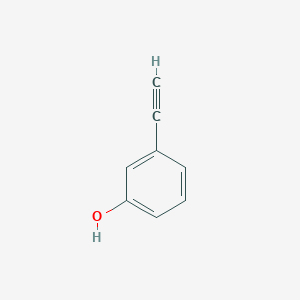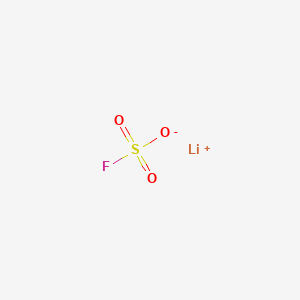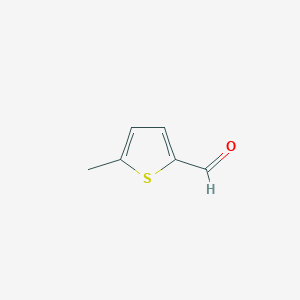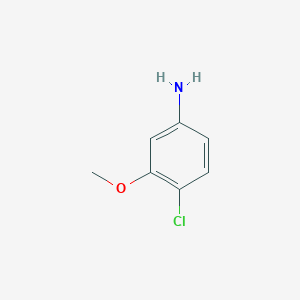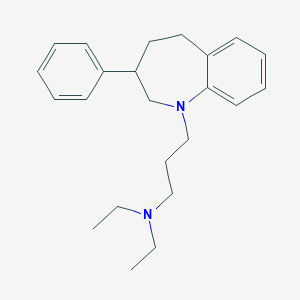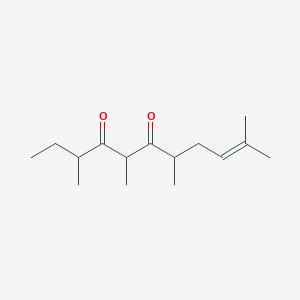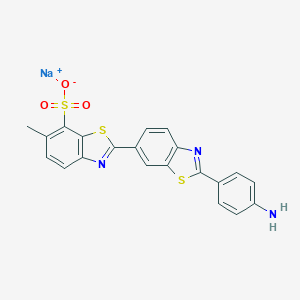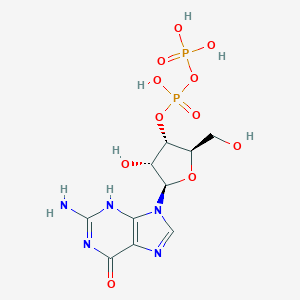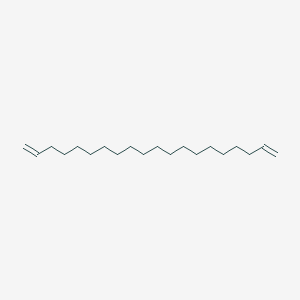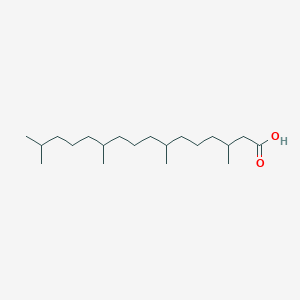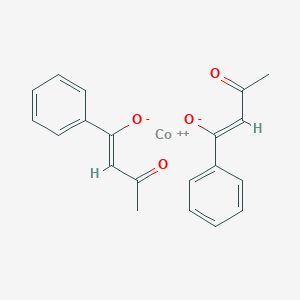
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt, also known as Co(Phen)2, is a coordination complex that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is composed of a cobalt ion coordinated to two molecules of 1-phenylbutane-1,3-dione, also known as acetylacetone. The synthesis of Co(Phen)2 has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 is not fully understood, but it is believed to involve the interaction of the complex with biological molecules, such as proteins and DNA. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to bind to DNA, leading to the formation of DNA adducts and the inhibition of DNA replication and transcription. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to interact with proteins, leading to the inhibition of enzymatic activity and the disruption of protein-protein interactions.
Biochemische Und Physiologische Effekte
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of DNA replication and transcription, and the disruption of protein-protein interactions. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to have anti-inflammatory properties, due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2, including the investigation of its potential as an anticancer agent, the development of new methods for its synthesis, and the exploration of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 and its interactions with biological molecules.
Synthesemethoden
The synthesis of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 can be achieved through various methods, including the reaction of cobalt(II) acetate with acetylacetone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of cobalt(II) nitrate with acetylacetone in the presence of a reducing agent, such as sodium borohydride. The resulting Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 complex can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been extensively studied for its potential applications in various fields of science, including catalysis, material science, and medicinal chemistry. In catalysis, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been used as a catalyst for various reactions, including the oxidation of alcohols and the isomerization of olefins. In material science, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been investigated for its potential use in the fabrication of magnetic materials and as a precursor for the synthesis of cobalt nanoparticles. In medicinal chemistry, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
14128-95-1 |
|---|---|
Produktname |
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt |
Molekularformel |
C20H20CoO4 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
cobalt(2+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
InChI-Schlüssel |
WCBCZBIVMTUTDM-CVMHYBSASA-N |
Isomerische SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Co+2] |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
Kanonische SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
Andere CAS-Nummern |
14128-95-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




